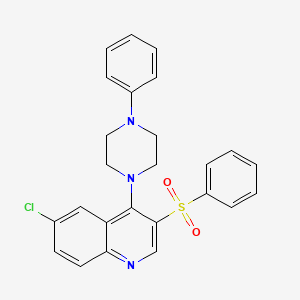

3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline” is a quinoline derivative. Quinoline derivatives are a class of organic compounds with a wide range of biological activities . They often contain a phenylpiperazine moiety, which is known to enhance bioactivity .

Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques allow researchers to determine the structure and confirm the successful synthesis of the compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with other molecules, such as the formation of hydrogen bonds . These interactions can have significant effects on the properties and behavior of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups. These properties can be analyzed using techniques such as density functional theory .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Quinoline derivatives have been extensively studied for their synthetic utility and chemical properties. For instance, studies have shown that benzo[b]thiophen-3-ylacetonitriles and related compounds react with nitrobenzene derivatives to form [1]benzothieno[2,3-b]quinolines, highlighting the versatility of quinoline compounds in organic synthesis (Nowacki & Wojciechowski, 2017). Such synthetic routes are vital for developing new materials and pharmaceuticals with potential applications in various industries.

Antimicrobial and Antifungal Activities

Quinoline derivatives exhibit significant antimicrobial and antifungal properties. Research has developed new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi (Hassan, 2013). Another study synthesized quinolinyl azo-N-pyrimidinyl benzenesulfonamide derivatives, further emphasizing the antimicrobial potential of quinoline-based compounds (Biointerface Research in Applied Chemistry, 2019).

Potential Therapeutic Applications

Quinoline derivatives have been explored for their therapeutic potential, including anti-inflammatory and anticancer activities. A study identified quinoxaline derivatives as potent H4 receptor ligands with significant anti-inflammatory properties in vivo, showcasing the potential of quinoline compounds in developing new therapeutic agents (Smits et al., 2008). Additionally, isoxazolequinoxaline derivatives have been synthesized and evaluated for their anticancer activity, highlighting the diverse therapeutic applications of quinoline and its derivatives (Abad et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals . This overexpression can lead to the formation of unstable molecules, which degrade rapidly to form secondary products like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .

Result of Action

Similar compounds have been reported to exhibit various biological and pharmacological activities, as mentioned earlier .

Zukünftige Richtungen

Research on quinoline derivatives and similar compounds is ongoing, with many potential applications in fields such as medicine and materials science . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of these compounds’ properties and behavior.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOKEEGVUYUHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)

![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)

![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2928374.png)

![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)